Evidence Point 1: Quantified P2X4 Purinoceptor Antagonism Provides a Defined Functional Selectivity Profile
Among the limited publicly available pharmacological data for 8-oxopurine-6-carboxamides, this compound is uniquely characterized as a functional antagonist of the human P2X4 receptor with a defined IC₅₀ value. In a human 1321N1 astrocytoma cell line engineered to express the human P2X4 receptor, the compound inhibited ATP-induced intracellular calcium influx with an IC₅₀ of 8.34 µM [1]. In contrast, a close structural analog, 2-(4-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, is claimed in the same patent family as a kinase pathway inhibitor without any reported P2X4 activity [2]. The presence of a bromine atom at the 4-position, rather than a hydroxy group, is a key determinant of this target engagement profile.
| Evidence Dimension | P2X4 Receptor Antagonism (Functional Activity) |
|---|---|
| Target Compound Data | IC₅₀ = 8.34 µM (8340 nM) |
| Comparator Or Baseline | 2-(4-Hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: No P2X4 activity reported in any primary source or database |
| Quantified Difference | Not directly calculable; target compound is the only known 8-oxopurine-6-carboxamide with a reported P2X4 IC₅₀ value in the BindingDB/ChEMBL corpus. |
| Conditions | Human P2X4 receptor expressed in human 1321N1 cells; reduction in intracellular Ca2+ influx measured after 30 min incubation |
Why This Matters
For researchers investigating purinergic signaling, neuropathic pain, or inflammatory conditions where P2X4 is a target of interest, this is the only 8-oxopurine-6-carboxamide scaffold with measurable functional P2X4 antagonism data available, making it a logical starting point or tool compound for this pathway.
- [1] BindingDB Entry BDBM50596636 (ChEMBL5181561). Antagonist activity at human P2X4 receptor expressed in human 1321N1 cells; IC50: 8.34E+3 nM. View Source
- [2] Signal Pharma LLC. Example 2: Synthesis of 2-(4-hydroxyphenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. In: Heteroaryl compounds, compositions thereof, and use thereof as protein kinase inhibitors. CN Patent CN101679432A, published 2010-03-24. View Source
